1-(2,3-Dimethylphenyl)ethanone
Overview
Description
1-(2,3-Dimethylphenyl)ethanone, also known as 2,3-dimethylacetophenone, is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Scientific Research Applications
1-(2,3-Dimethylphenyl)ethanone has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Studied for its potential therapeutic effects in various disease models.
Industry:
- Utilized in the production of fragrances and flavoring agents.
- Applied in the manufacture of specialty chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene (o-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2,3-dimethylbenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol, 1-(2,3-dimethylphenyl)ethanol. This reaction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to form 1-(2,3-dimethyl-4-nitrophenyl)ethanone.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Sodium borohydride, lithium aluminum hydride
- Substitution: Nitric acid, sulfuric acid
Major Products:
- Oxidation: 2,3-dimethylbenzoic acid
- Reduction: 1-(2,3-dimethylphenyl)ethanol
- Substitution: 1-(2,3-dimethyl-4-nitrophenyl)ethanone .
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(2,4-Dimethylphenyl)ethanone
- 1-(2,5-Dimethylphenyl)ethanone
- 1-(3,4-Dimethylphenyl)ethanone
Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and physical properties, influencing its reactivity and applications. For instance, the position of the methyl groups can affect the compound’s steric and electronic environment, leading to differences in reaction outcomes and biological activities .
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJIYJZHAPHBHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175691 | |
Record name | 2',3'-Dimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-71-4 | |
Record name | 2',3'-Dimethylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-Dimethylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,3-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(2,3-Dimethylphenyl)ethanone in the synthesis of medetomidine?
A1: this compound is a crucial starting material in the synthesis of medetomidine, a potent and selective α2-adrenoceptor agonist. [, ] Both research papers highlight its use alongside a 4-imidazole derivative in a three-step synthetic route. [, ] This approach is deemed advantageous due to the affordability of these starting materials and the simplicity of the reaction process. [, ]
Q2: How does the use of this compound contribute to the efficiency of medetomidine production?
A2: The research papers indicate that employing this compound in the described synthetic route leads to a medetomidine yield of up to 76% with a product purity reaching 99.5%. [, ] This efficiency is attributed to the straightforward nature of the three-step reaction process, which is easily controlled and suitable for large-scale industrial production. [, ]
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